CAS number and molecular formula for 4-Cyclobutyl-2-methylbenzoic acid
CAS number and molecular formula for 4-Cyclobutyl-2-methylbenzoic acid
An In-Depth Technical Guide to 4-Cyclobutyl-2-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Cyclobutyl-2-methylbenzoic acid (CAS No. 190367-31-8), a unique aromatic carboxylic acid. While specific experimental data for this compound is not extensively available in published literature, this document, grounded in established principles of organic chemistry and spectral analysis of analogous structures, serves as an essential resource for researchers, scientists, and professionals in drug development. It outlines fundamental molecular information, proposes a robust synthetic pathway, offers predicted spectroscopic data for characterization, and discusses potential applications and safety considerations. The insights herein are designed to bridge the existing information gap and facilitate further investigation into this promising molecule.
Core Molecular Identification
A crucial first step in the investigation of any chemical entity is the confirmation of its fundamental identifiers. These data form the basis for all subsequent research and regulatory compliance.
| Identifier | Value | Source |
| Chemical Name | 4-Cyclobutyl-2-methylbenzoic acid | - |
| CAS Number | 190367-31-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [2] |
| Molecular Weight | 190.24 g/mol | Calculated |
| Canonical SMILES | CC1=C(C=CC(=C1)C2CCC2)C(=O)O | [2] |
| InChIKey | OZTKGXWZGWOQMP-UHFFFAOYSA-N | [2] |
Proposed Synthesis Pathway: A Mechanistic Approach
Currently, a validated, peer-reviewed synthesis protocol for 4-Cyclobutyl-2-methylbenzoic acid is not available in the chemical literature. However, based on well-established synthetic transformations for analogous 4-alkyl-2-methylbenzoic acids, a highly plausible and efficient two-step synthetic route is proposed. This pathway leverages a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high yield, functional group tolerance, and mild reaction conditions.
The rationale for selecting this pathway lies in the commercial availability of the starting materials and the reliability of the Suzuki-Miyaura coupling for forming aryl-alkyl C-C bonds. The key starting materials are 4-bromo-2-methylbenzoic acid and cyclobutylboronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling for synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis of the target molecule will be confirmed by the spectroscopic methods detailed in Section 3.
Materials:
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4-Bromo-2-methylbenzoic acid (1.0 eq)
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Cyclobutylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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Toluene
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Deionized Water
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Diethyl ether
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2M Hydrochloric Acid (HCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methylbenzoic acid (1.0 eq), cyclobutylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Solvent Addition: Add a 4:1 mixture of toluene and deionized water (e.g., 40 mL toluene, 10 mL H₂O).
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Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere. This is critical as the palladium catalyst can be sensitive to oxygen.
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Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.
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Reaction: Heat the mixture to 90°C and allow it to reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup - Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
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Workup - Acidification: Isolate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to a pH of approximately 2 with 2M HCl. A white precipitate should form.
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Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
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Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
Spectroscopic and Physical Profile (Predicted)
As no experimentally derived data is publicly available, the following spectroscopic and physical properties are predicted based on the known effects of the constituent functional groups and analysis of structurally similar compounds.
Caption: Workflow for spectroscopic characterization.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically a broad singlet in this downfield region. |
| ~7.90 | Doublet | 1H | Ar-H (position 6) | Aromatic proton ortho to the carboxylic acid group. |
| ~7.25 | Doublet | 1H | Ar-H (position 5) | Aromatic proton ortho to the cyclobutyl group. |
| ~7.15 | Singlet | 1H | Ar-H (position 3) | Aromatic proton between the methyl and cyclobutyl groups. |
| ~3.50 | Quintet | 1H | Cyclobutyl-CH | Methine proton of the cyclobutyl group attached to the aromatic ring. |
| ~2.60 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |
| ~2.40 - 2.00 | Multiplet | 4H | Cyclobutyl-CH₂ | Methylene protons of the cyclobutyl group adjacent to the methine. |
| ~1.90 - 1.70 | Multiplet | 2H | Cyclobutyl-CH₂ | Methylene protons of the cyclobutyl group beta to the aromatic ring. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.0 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~148.0 | Ar-C (quaternary) | Aromatic carbon attached to the cyclobutyl group. |
| ~139.0 | Ar-C (quaternary) | Aromatic carbon attached to the methyl group. |
| ~131.0 | Ar-CH | Aromatic methine carbon. |
| ~129.0 | Ar-CH | Aromatic methine carbon. |
| ~126.0 | Ar-C (quaternary) | Aromatic carbon attached to the carboxylic acid group. |
| ~125.0 | Ar-CH | Aromatic methine carbon. |
| ~38.0 | Cyclobutyl-CH | Methine carbon of the cyclobutyl group. |
| ~29.0 | Cyclobutyl-CH₂ | Methylene carbons of the cyclobutyl group. |
| ~22.0 | Ar-CH₃ | Methyl carbon. |
| ~18.0 | Cyclobutyl-CH₂ | Methylene carbon of the cyclobutyl group. |
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is invaluable for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Aromatic Ring |
| ~2950 | C-H stretch (aliphatic) | Cyclobutyl & Methyl |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state or in non-polar solvents[1][3].
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z Value | Interpretation |
| 190 | [M]⁺, Molecular ion peak |
| 175 | [M - CH₃]⁺, Loss of a methyl group |
| 145 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 133 | [M - C₄H₇]⁺, Loss of the cyclobutyl group |
Predicted Physical Properties
| Property | Predicted Value |
| Physical State | White to off-white solid |
| Melting Point | 130 - 150 °C |
| Boiling Point | > 300 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |
| Predicted XlogP | 3.3 |
Potential Applications and Research Directions
While specific applications for 4-Cyclobutyl-2-methylbenzoic acid have not been documented, its structural motifs suggest several promising avenues for research, particularly in drug discovery and materials science.
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Pharmaceutical Scaffolding: The substituted benzoic acid core is a common feature in many pharmacologically active compounds. The cyclobutyl group, a bioisostere of larger alkyl or phenyl groups, can improve metabolic stability and cell membrane permeability. This makes the molecule a valuable building block for creating new chemical entities for screening against various biological targets.
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Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on unique aromatic scaffolds. The specific substitution pattern of this molecule could lead to new modes of action against agricultural pests.
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Polymer and Materials Science: Benzoic acid derivatives are used in the synthesis of specialty polymers and liquid crystals. The bulky, non-planar cyclobutyl group could be exploited to disrupt polymer chain packing, thereby altering the material's physical properties such as its glass transition temperature or solubility.
Safety and Handling
No specific safety data sheet (SDS) exists for 4-Cyclobutyl-2-methylbenzoic acid. The following recommendations are based on the known hazards of structurally similar aromatic carboxylic acids.
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Cyclobutyl-2-methylbenzoic acid represents an under-explored area of chemical space. This guide provides a foundational framework for its synthesis, characterization, and potential applications. By offering a plausible synthetic route and a predicted analytical profile, it is our hope that this document will catalyze further research and unlock the full potential of this intriguing molecule for the scientific community.
References
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PubChemLite. 4-cyclobutyl-2-methylbenzoic acid (C12H14O2). Available at: [Link].
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ECHA CHEM. Identity - 4-cyclobutyl-2-methylbenzoic acid. Available at: [Link].
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Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. Available at: [Link].
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Filarowski, A., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Available at: [Link].
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ResearchGate. The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of C6H5COOH and C6D5COOH. Available at: [Link].
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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